molecular formula C4H9ClN4 B2665809 3-Azidocyclobutan-1-amine;hydrochloride CAS No. 2241107-76-4

3-Azidocyclobutan-1-amine;hydrochloride

Cat. No.: B2665809
CAS No.: 2241107-76-4
M. Wt: 148.59
InChI Key: HFQOAHDCENOICC-AXMBXGHFSA-N
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Description

3-Azidocyclobutan-1-amine;hydrochloride: is an organic compound that features an azide group attached to a cyclobutane ring, with an amine group at the first position. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound. Organic azides, such as 3-Azidocyclobutan-1-amine, are known for their high reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclobutan-1-amine typically involves the following steps:

    Formation of Cyclobutanone: The starting material, cyclobutanone, is prepared through the cyclization of 1,3-butadiene.

    Amination: Cyclobutanone undergoes reductive amination with ammonia or a primary amine to form cyclobutan-1-amine.

    Azidation: The amine group is then converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods: Industrial production of 3-Azidocyclobutan-1-amine;hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:

    Batch Process: The synthesis is carried out in large reactors where each step is performed sequentially.

    Continuous Flow Process: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Sodium Azide (NaN₃): Used for azidation reactions.

    Lithium Aluminium Hydride (LiAlH₄): Used for reduction of azides to amines.

    Palladium on Carbon (Pd/C): Used for catalytic hydrogenation.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Primary Amines: Formed from reduction reactions.

    Isocyanates: Formed from rearrangement reactions.

Mechanism of Action

The mechanism of action of 3-Azidocyclobutan-1-amine;hydrochloride primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

3-azidocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQOAHDCENOICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N=[N+]=[N-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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